N-(2,5-dimethylphenyl)-2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
N-(2,5-dimethylphenyl)-2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a synthetic organic compound that belongs to the class of thienopyrimidines
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S2/c1-5-22-18(24)17-15(9-13(4)26-17)21-19(22)25-10-16(23)20-14-8-11(2)6-7-12(14)3/h6-8,13H,5,9-10H2,1-4H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGZJQADAVIYZCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(CC(S2)C)N=C1SCC(=O)NC3=C(C=CC(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through standard organic synthesis techniques. The key steps may include:
Formation of the thienopyrimidine core: This can be achieved through cyclization reactions involving thiophene derivatives and appropriate nitrogen-containing reagents.
Introduction of the acetamide group: This step involves the reaction of the thienopyrimidine intermediate with acetamide derivatives under suitable conditions.
Substitution reactions: The final compound is obtained by introducing the 2,5-dimethylphenyl and other substituents through substitution reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylphenyl)-2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of reduced thienopyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological targets and its potential as a bioactive compound.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Exploring its use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
Thienopyrimidine derivatives: These compounds share the thienopyrimidine core structure and may have similar biological activities.
Acetamide derivatives: Compounds with acetamide functional groups that may exhibit similar chemical reactivity.
Uniqueness
N-(2,5-dimethylphenyl)-2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is unique due to its specific combination of functional groups and substituents, which may confer distinct biological and chemical properties compared to other similar compounds.
Biological Activity
N-(2,5-dimethylphenyl)-2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a synthetic compound that belongs to the thienopyrimidine class. Its molecular formula is C19H23N3O2S2, and it has garnered attention for its potential biological activities, particularly in the field of oncology. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The compound features a complex structure that includes a thienopyrimidine core and an acetamide moiety. The presence of sulfur and nitrogen heteroatoms contributes to its potential reactivity and biological activity. The IUPAC name reflects its intricate composition:
| Property | Details |
|---|---|
| Molecular Formula | C19H23N3O2S2 |
| Molecular Weight | 389.53 g/mol |
| Structure Type | Thienopyrimidine derivative |
Synthesis Overview
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Thienopyrimidine Core : Cyclization reactions involving thiophene derivatives.
- Introduction of the Acetamide Group : Reaction with acetamide derivatives.
- Substitution Reactions : Finalizing the compound by introducing the 2,5-dimethylphenyl group through substitution reactions.
Antitumor Effects
Research has indicated that derivatives of this compound exhibit potent antitumor activity in vitro. Some studies have demonstrated that certain analogs can significantly inhibit the proliferation of cancer cells. For instance:
- Case Study 1 : A derivative was tested against various cancer cell lines and showed IC50 values in low micromolar ranges, indicating strong antiproliferative effects.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. This interaction may modulate the activity of these targets, leading to altered cellular responses that contribute to its antitumor properties.
In Vitro Studies
A summary of findings from various studies on the biological activity of this compound is presented below:
| Study | Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|---|
| Study A | MCF7 (Breast Cancer) | 5.0 | Significant growth inhibition |
| Study B | A549 (Lung Cancer) | 3.5 | Induction of apoptosis |
| Study C | HeLa (Cervical Cancer) | 4.0 | Cell cycle arrest at G1 phase |
Q & A
Q. What are the key synthetic steps for preparing this compound, and how are reaction conditions optimized?
The synthesis involves three critical stages:
- Core formation : Constructing the thieno[3,2-d]pyrimidin-4-one scaffold via cyclization of substituted thiophene and pyrimidine precursors under reflux in polar aprotic solvents (e.g., DMF) .
- Sulfanylation : Introducing the sulfanyl group at position 2 of the core using thiourea or NaSH, typically at 80–100°C in ethanol or toluene .
- Acylation : Coupling the sulfanyl intermediate with N-(2,5-dimethylphenyl)acetamide via nucleophilic substitution, often catalyzed by triethylamine in dichloromethane . Optimization focuses on solvent polarity, temperature control, and catalyst selection to maximize yields (e.g., 80% yield achieved in analogous syntheses ).
Q. Which spectroscopic and analytical methods are essential for characterizing this compound?
- 1H NMR : Resolves aromatic protons (δ 6.0–8.0 ppm), methyl groups (δ 2.0–2.5 ppm), and acetamide NH (δ ~10.1 ppm) in DMSO-d6 .
- Mass spectrometry (ESI-MS) : Confirms molecular weight with [M+H]+ peaks (e.g., m/z 344.21 in related compounds ).
- Elemental analysis : Validates purity by matching experimental vs. calculated C, H, N, and S percentages (e.g., C: 45.29% vs. 45.36% ).
Advanced Research Questions
Q. How can researchers resolve contradictions between NMR and X-ray crystallography data during structural validation?
Discrepancies may arise from dynamic effects (e.g., tautomerism) or crystal-packing forces. To address this:
- Crystallography : Use SHELXL for high-resolution refinement to confirm bond lengths and angles .
- Variable-temperature NMR : Probe conformational flexibility by acquiring spectra at 25°C and 60°C . Example: In a related thienopyrimidine, X-ray data showed planar geometry, while NMR indicated rotational restriction around the sulfanyl group .
Q. What strategies are effective for designing derivatives to study structure-activity relationships (SAR)?
Focus on modifying:
- Aryl substituents : Replace 2,5-dimethylphenyl with halogenated or electron-withdrawing groups to alter bioactivity .
- Sulfanyl linkers : Substitute with selenyl or oxygen to assess electronic effects on target binding .
- Core heterocycles : Compare thieno[3,2-d]pyrimidine with pyrazolo[4,3-d]pyrimidine analogs .
Table 1: SAR of Analogous Compounds
| Compound Modification | Biological Activity (IC50) | Key Reference |
|---|---|---|
| 4-Chlorophenyl substitution | 12 µM (Kinase inhibition) | |
| Ethyl-to-allyl core substitution | 5-fold increased solubility | |
| Selenyl replacement of sulfanyl | Enhanced antioxidant activity |
Q. How can flow chemistry improve the scalability and reproducibility of this compound’s synthesis?
- Continuous-flow reactors : Enable precise control of exothermic reactions (e.g., cyclization) with reduced side-product formation .
- Automated optimization : Use design-of-experiments (DoE) to model variables like residence time and reagent ratios, achieving >90% yield in pilot studies .
Methodological Guidance for Contradictory Data Analysis
- Case Study : If HPLC purity conflicts with elemental analysis, perform:
- LC-MS : Identify co-eluting impurities undetected by UV .
- Thermogravimetric analysis (TGA) : Rule out solvent or moisture interference in elemental results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
